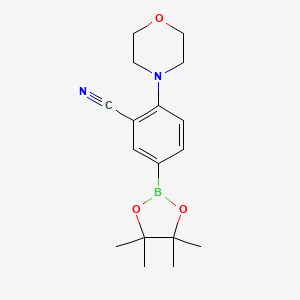

2-Morpholino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS No.:

Cat. No.: VC16219413

Molecular Formula: C17H23BN2O3

Molecular Weight: 314.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H23BN2O3 |

|---|---|

| Molecular Weight | 314.2 g/mol |

| IUPAC Name | 2-morpholin-4-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

| Standard InChI | InChI=1S/C17H23BN2O3/c1-16(2)17(3,4)23-18(22-16)14-5-6-15(13(11-14)12-19)20-7-9-21-10-8-20/h5-6,11H,7-10H2,1-4H3 |

| Standard InChI Key | QZAPWGFEBOPNRA-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N3CCOCC3)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the arylboronic ester family, characterized by a benzene ring substituted with a nitrile group (-CN) at position 1, a morpholino moiety (-N(C2H4O)2) at position 2, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at position 5. This configuration distinguishes it from the more commonly documented isomer 2-Morpholino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS: 1488411-05-7), where the boronate occupies position 4 .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₂₃BN₂O₃ | |

| Molecular Weight | 314.19 g/mol | |

| CAS Registry (Analog) | 1488411-05-7 | |

| Boiling Point (Predicted) | 345.8 ± 25.0 °C | |

| Density (Predicted) | 1.06 ± 0.1 g/cm³ |

Synthesis and Manufacturing

General Synthetic Routes

While no direct synthesis protocol for the 5-boronate isomer exists in public literature, its 4-boronate analog is synthesized via Suzuki-Miyaura cross-coupling precursors. A representative pathway involves:

-

Borylation: Introducing the pinacol boronate group to a halogenated benzonitrile intermediate using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis .

-

Morpholino Substitution: Nucleophilic aromatic substitution (SNAr) of a nitro or halogen group with morpholine .

Critical Reaction Parameters:

-

Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.5–2 mol%)

-

Solvent: Tetrahydrofuran (THF) or 1,4-dioxane

Physicochemical Properties

Thermal and Solubility Characteristics

Data extrapolated from structurally similar boronate esters suggest:

-

Solubility: Moderate in chloroform and methanol; low in aqueous media .

-

Stability: Sensitive to prolonged air exposure, necessitating storage under inert gas .

Spectroscopic Profiles

-

¹H NMR: Expected signals include:

Applications in Pharmaceutical Research

Suzuki-Miyaura Cross-Coupling

As a boronate ester, this compound serves as a key coupling partner in palladium-catalyzed reactions. For example, 4-(Cyanophenyl)boronic Acid Pinacol Ester (CAS: 171364-82-2) enables the synthesis of arylparacyclophanes and tyrosine-modified integrin inhibitors .

Case Study: α4β7 Integrin Inhibitor Development

-

Target: Biotin-R8ERY analogs for inflammatory bowel disease

-

Role: Boronate group facilitates C–C bond formation with brominated precursors .

Kinase Inhibitor Scaffolds

Morpholino-substituted arylboronates are privileged structures in kinase inhibitor design (e.g., PI3K/Akt/mTOR pathway modulators) . The nitrile group enhances binding affinity through hydrogen bonding with kinase backbones .

| Precaution | Implementation |

|---|---|

| Personal Protection | Gloves, goggles, fume hood |

| Storage | Sealed, dark, under nitrogen |

| Spill Management | Absorb with inert material, ventilate |

Future Directions

Research Opportunities

-

Positional Isomer Effects: Comparative studies of 4- vs. 5-boronate isomers on reactivity and bioactivity.

-

Prodrug Development: Leveraging boronate esters for targeted drug delivery.

Scale-Up Challenges

-

Purification: Chromatographic separation of regioisomers.

-

Stability Optimization: Co-formulants to mitigate hydrolysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume